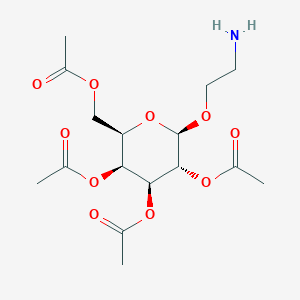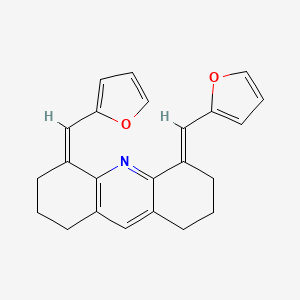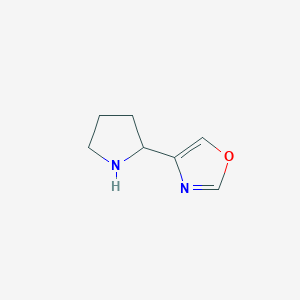
Oxazole, 4-(2-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 4-(2-pyrrolidinyl)- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxazole, 4-(2-pyrrolidinyl)- can be achieved through various methods. One notable approach involves the cyclization of 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides under Appel reaction conditions . This method starts with l-Boc-proline and involves a four-step process, including cyclization and deprotection steps, to yield the target compound with high enantiomeric excess.
Industrial Production Methods: Industrial production of oxazoles often employs eco-friendly catalytic systems. Magnetic nanocatalysts, for instance, have been used to synthesize oxazole derivatives efficiently . These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: Oxazole, 4-(2-pyrrolidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of electron-donating substituents in the oxazole ring facilitates reactions with dienophiles, leading to the formation of pyridine or furan derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include (diacetoxyiodo)benzene (PIDA) for cyclization and lithium iodide (LiI) as an iodine source . Oxidation reactions often employ the Dess-Martin reagent, while substitution reactions may involve haloketones and formamide .
Major Products: The major products formed from these reactions include various substituted oxazoles and pyridine derivatives . These products are valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Oxazole, 4-(2-pyrrolidinyl)- has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for drug discovery due to its ability to bind with various receptors and enzymes . It has shown potential in the development of antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents . Additionally, oxazole derivatives are used in the synthesis of natural products and as ligands for enantioselective catalysis .
Mécanisme D'action
The mechanism of action of Oxazole, 4-(2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to engage in non-covalent interactions with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Oxazole, 4-(2-pyrrolidinyl)- include other oxazole derivatives like 2-(2-pyrrolidinyl)oxazoles and 2,4-disubstituted oxazoles . These compounds share the oxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Uniqueness: What sets Oxazole, 4-(2-pyrrolidinyl)- apart is its specific substitution pattern, which enhances its stability and reactivity under various conditions . This unique structure makes it a valuable compound in both synthetic chemistry and medicinal research.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
4-pyrrolidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-6(8-3-1)7-4-10-5-9-7/h4-6,8H,1-3H2 |
Clé InChI |
WYTQIDKBSQQFQU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=COC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)
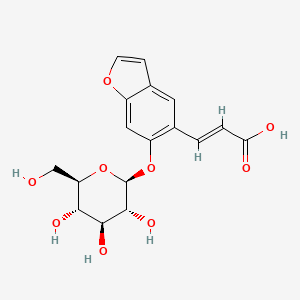
![Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester](/img/structure/B14802407.png)
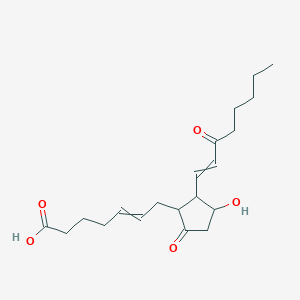
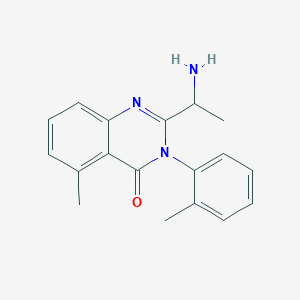
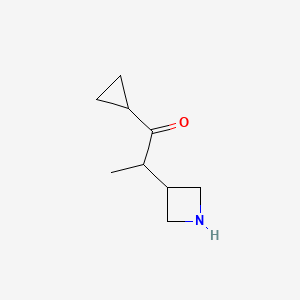
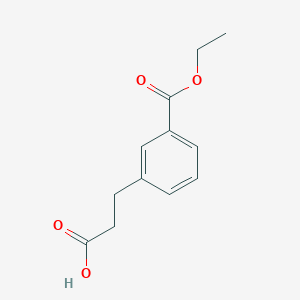

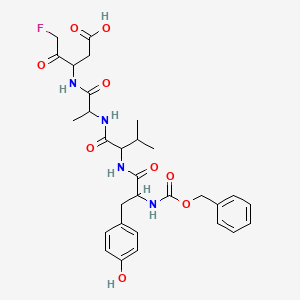
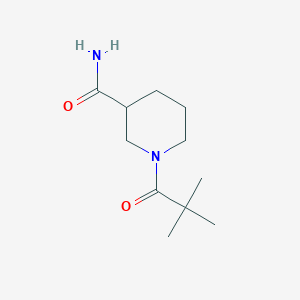
![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14802448.png)
![2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B14802460.png)
